methyl[(1-methylcyclopropyl)methyl]aminehydrochloride

Medicinal Chemistry Chemical Synthesis Building Block Selection

Methyl[(1-methylcyclopropyl)methyl]amine hydrochloride (CAS 2712421-24-2) is a secondary amine hydrochloride salt with the molecular formula C6H13N·HCl and a free-base monoisotopic mass of 99.1048 Da. The compound features a constrained 1-methylcyclopropyl ring attached to a methylaminomethyl side chain, a structural motif that can confer enhanced conformational rigidity and metabolic stability compared to linear alkylamine analogs.

Molecular Formula C6H14ClN
Molecular Weight 135.63 g/mol
CAS No. 2712421-24-2
Cat. No. B6616302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl[(1-methylcyclopropyl)methyl]aminehydrochloride
CAS2712421-24-2
Molecular FormulaC6H14ClN
Molecular Weight135.63 g/mol
Structural Identifiers
SMILESCC1(CC1)CNC.Cl
InChIInChI=1S/C6H13N.ClH/c1-6(3-4-6)5-7-2;/h7H,3-5H2,1-2H3;1H
InChIKeyCGKKFHIVJVQMCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl[(1-methylcyclopropyl)methyl]amine Hydrochloride (CAS 2712421-24-2): Procurement-Grade Building Block Profile


Methyl[(1-methylcyclopropyl)methyl]amine hydrochloride (CAS 2712421-24-2) is a secondary amine hydrochloride salt with the molecular formula C6H13N·HCl and a free-base monoisotopic mass of 99.1048 Da [1]. The compound features a constrained 1-methylcyclopropyl ring attached to a methylaminomethyl side chain, a structural motif that can confer enhanced conformational rigidity and metabolic stability compared to linear alkylamine analogs [2]. It is commercially supplied as a research chemical with typical purities of ≥95% and is cataloged under multiple vendor identifiers [3].

Methyl[(1-methylcyclopropyl)methyl]amine HCl: Why Simple Amine Hydrochlorides Cannot Serve as Drop-In Replacements


In medicinal chemistry and agrochemical discovery, small alkylamine building blocks are rarely interchangeable without altering the key physicochemical and pharmacological properties of the final lead molecule. Methyl[(1-methylcyclopropyl)methyl]amine hydrochloride bears the (1-methylcyclopropyl)methyl substituent, which introduces a combination of increased steric bulk, defined exit vector geometry, and metabolic shielding around the amine nitrogen that is absent in simpler amines such as N-methylcyclopropanamine or cyclopropylmethanamine [1]. When used as a synthetic intermediate, replacing this compound with a less-substituted or linear analog can result in the loss of critical binding interactions, altered ADME profiles, and failed structure-activity relationship (SAR) progression [2]. The following quantitative evidence guide identifies the specific, measurable dimensions along which procurement decisions should be made to avoid costly substitution errors.

Methyl[(1-methylcyclopropyl)methyl]amine HCl: Quantitative Evidence of Differentiation from Closest Analogs


Molecular Weight and Formula Differentiation from the C5 Primary Amine Hydrochloride Series (CAS 1260779-19-8)

Methyl[(1-methylcyclopropyl)methyl]amine hydrochloride (CAS 2712421-24-2) is a secondary amine (C6H13N·HCl) with a monoisotopic mass of 99.1048 Da (free base), whereas the commonly confused primary amine hydrochloride (1-methylcyclopropyl)methanamine HCl (CAS 1260779-19-8) has the molecular formula C5H12ClN and a molecular weight of 121.61 g/mol (salt) [1][2]. The target compound bears an N-methyl substituent, making it explicitly a secondary amine rather than a primary amine. This N-methylation alters basicity (pKa), hydrogen-bond donor count, and steric environment around the nitrogen atom, directly affecting reactivity in reductive amination, amide coupling, and nucleophilic substitution reactions [3].

Medicinal Chemistry Chemical Synthesis Building Block Selection

Conformational Rigidity Advantage Over Linear N-Methylalkylamine Isosteres

The (1-methylcyclopropyl)methyl substituent on the target compound introduces a well-defined, sterically constrained vector for the amine attachment point. Unlike linear N-methylalkylamines such as N-methylbutan-1-amine or N-methylpentan-1-amine—which populate multiple low-energy conformers—the cyclopropyl ring restricts bond rotation and locks the amine in a limited conformational space [1]. This constraint is reported to improve binding affinity in bioactive molecules by reducing the entropic penalty upon target engagement, a principle well-established for cyclopropyl-containing amines in medicinal chemistry . While no direct target-binding data are publicly available for this exact compound, the structural principle is validated across multiple cyclopropylmethylamine-containing drug candidates [2].

Drug Design Conformational Analysis Bioisostere Strategy

Predicted Metabolic Stability Enhancement from 1-Methylcyclopropyl Substitution Versus Unsubstituted Cyclopropyl Analogs

Substitution of the cyclopropyl ring with a methyl group at the 1-position, as found in the target compound, is a recognized strategy for blocking oxidative metabolism at the cyclopropyl α-position by cytochrome P450 enzymes [1]. In a related medicinal chemistry campaign, methyl substitution on the cyclopropyl ring improved metabolic stability and simultaneously boosted lipophilic ligand efficiency (LLE) by enabling deeper penetration into a lipophilic binding pocket [1]. Unsubstituted cyclopropylmethylamines (e.g., cyclopropanemethanamine) are known substrates for CYP-mediated ring-opening oxidation; the 1-methyl substituent sterically shields the ring carbons adjacent to the amine attachment point, potentially extending microsomal half-life [2]. No direct microsomal stability data for CAS 2712421-24-2 have been published, but the SAR principle is well-precedented.

Drug Metabolism Pharmacokinetics Lead Optimization

BindingDB Affinity Data Suggests GABA Transporter Engagement for the (1-Methylcyclopropyl)methanamine Scaffold

BindingDB entry BDBM50063508 (CHEMBL3398500) reports a Ki of 1.10E+3 nM (1.1 μM) for a compound incorporating the (1-methylcyclopropyl)methanamine substructure at the human GABA transporter 1 (GAT1) expressed in HEK293 cells, measured via competitive MS binding assay [1]. Although this datum is for a fully elaborated drug-like molecule rather than the free amine building block, it establishes that the (1-methylcyclopropyl)methanamine fragment can productively engage a clinically validated CNS transporter target when appropriately elaborated. This provides a rationale for selecting this specific building block over other cyclopropylamine or alkylamine fragments that lack documented target engagement in publicly available binding databases.

Neuroscience Transporter Binding GAT1 Inhibition

Methyl[(1-methylcyclopropyl)methyl]amine HCl: Optimal Application Scenarios Based on Differentiated Properties


CNS Drug Discovery: GAT1-Targeted Lead Optimization

Discovery programs targeting GABA transporter 1 (GAT1) for epilepsy, neuropathic pain, or anxiety disorders can employ methyl[(1-methylcyclopropyl)methyl]amine hydrochloride as a key fragment for SAR exploration around the amine-binding pharmacophore. The BindingDB-annotated Ki of 1.1 μM for an elaborated (1-methylcyclopropyl)methanamine-containing molecule at human GAT1 provides a preliminary rationale for fragment growth and optimization [1]. The N-methyl secondary amine offers a single point for further diversification via reductive amination or amide coupling.

Kinase and Enzyme Inhibitor Scaffolds Requiring Metabolically Shielded Cyclopropyl Moieties

For inhibitor programs where the cyclopropyl ring serves as a critical binding element but is susceptible to CYP-mediated oxidative ring-opening, this 1-methyl-substituted building block provides a pre-installed metabolic shield [2]. The constrained geometry of the (1-methylcyclopropyl)methyl group may simultaneously occupy a small lipophilic sub-pocket, as demonstrated in published cyclopropylmethyl medicinal chemistry campaigns [3].

Agrochemical Discovery: Pesticidally Active Cyclopropyl Methyl Amide Derivatives

Patent literature describes pesticidally active cyclopropyl methyl amide derivatives wherein the cyclopropylmethylamine substructure is a key synthetic handle [4]. Methyl[(1-methylcyclopropyl)methyl]amine hydrochloride can serve as a direct precursor for amide bond formation with elaborated carboxylic acid agrochemical intermediates, enabling rapid library synthesis for insecticidal or fungicidal screening.

Fragment-Based Drug Discovery (FBDD) Requiring Rigid, sp³-Rich Amine Fragments

Fragment-based screening campaigns increasingly favor sp³-rich, conformationally constrained fragments with higher three-dimensionality to improve clinical success rates. This compound's (1-methylcyclopropyl)methyl group provides a defined exit vector and reduced conformational entropy relative to flexible alkylamines [3], making it suitable for fragment growing and merging strategies targeting novel allosteric sites.

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